molecular formula C22H19BrClN5O3 B2570253 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 922008-00-2

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2570253
CAS RN: 922008-00-2
M. Wt: 516.78
InChI Key: NJHHDTPUPJWACF-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19BrClN5O3 and its molecular weight is 516.78. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Research into polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that these compounds, which are structurally related to the given chemical through bromination, have been studied for their occurrence as contaminants in brominated flame retardants and their production during combustion processes. The biological effects of PBDDs and PBDFs are noted to be similar to those of their chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activity in rats, and causing wasting and thymic atrophy in rats and guinea pigs. The brominated compounds bind to the same cytosolic receptors as the chlorinated analogs, with a noted equipotency on a molar-concentration basis. Such studies highlight the toxicological profile and environmental impact of brominated organic compounds, potentially reflecting the behavior of structurally similar compounds in biological systems (Mennear & Lee, 1994).

Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the core structure of the compound , has been extensively investigated for its wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This review underlines the significance of such scaffolds in drug discovery, suggesting potential research avenues for N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide in medicinal chemistry (Cherukupalli et al., 2017).

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The use of hybrid catalysts for the synthesis of pyranopyrimidine cores, which share structural motifs with the compound , suggests the importance of these structures in medicinal and pharmaceutical applications. This review covers synthetic pathways employing diverse hybrid catalysts, indicating the role of such compounds in the development of lead molecules for drug development (Parmar et al., 2023).

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClN5O3/c23-16-3-1-15(2-4-16)12-28-14-26-21-19(22(28)31)11-27-29(21)10-9-25-20(30)13-32-18-7-5-17(24)6-8-18/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHDTPUPJWACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide

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